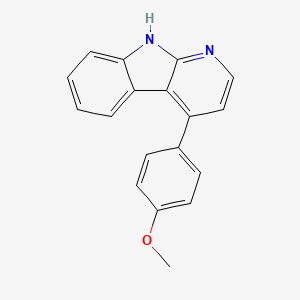
Pyridoindole derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoindole derivative 2 is a member of the pyridoindole family, which is characterized by a tricyclic aromatic nucleus combining an indole and a pyridine linked by the N5 and C9a atoms . This compound is of significant interest due to its presence in various natural products, pharmaceuticals, and materials . Pyridoindole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoindole derivatives typically involves the construction of the pyridine nucleus on the indole fragment. One common method is the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide at 110°C, yielding pyridoindole esters in 40-58% yields . Another approach involves cyclization using benzyl-substituted pyridines or a one-step process via aryne intermediates .
Industrial Production Methods: Industrial production of pyridoindole derivatives often employs metal-catalyzed reactions to enhance yield and selectivity. Recent advances have focused on non-metallic methods as well, providing more environmentally friendly alternatives .
Chemical Reactions Analysis
Types of Reactions: Pyridoindole derivatives undergo various chemical reactions, including:
Oxidation: Conversion of dihydropyridoindoles to pyridoindoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products: The major products formed from these reactions include various substituted pyridoindoles, which can be further functionalized for specific applications .
Scientific Research Applications
Pyridoindole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and fluorescent molecular probes.
Mechanism of Action
The mechanism of action of pyridoindole derivatives involves their interaction with specific molecular targets and pathways. For example, they may inhibit enzymes involved in cell proliferation, leading to anticancer effects. They can also modulate receptor activity, resulting in anti-inflammatory and antiviral effects . The exact molecular targets and pathways vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Pyridoindole derivatives are unique due to their tricyclic structure, which combines an indole and a pyridine nucleus. Similar compounds include:
Canthin-6-ones: Known for their anticancer properties.
Dibenzopyrrocoline: Studied for their antiviral activities.
Homofascaplysin B and C: Investigated for their anti-inflammatory effects.
Compared to these compounds, pyridoindole derivatives offer a broader range of biological activities and synthetic versatility, making them valuable in various fields of research and industry .
Properties
Molecular Formula |
C19H14N2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C19H14N2/c1-2-6-14(7-3-1)10-11-15-12-17-16-8-4-5-9-18(16)21-19(17)20-13-15/h1-13H,(H,20,21)/b11-10+ |
InChI Key |
UNSLEGIUCMXDGG-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(NC4=CC=CC=C43)N=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(NC4=CC=CC=C43)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 29](/img/structure/B10835852.png)
![Pyrazolo[1,5-a]pyrimidine derivative 8](/img/structure/B10835854.png)
![1-Cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol](/img/structure/B10835856.png)
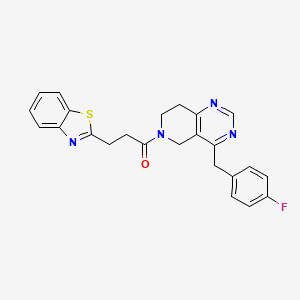
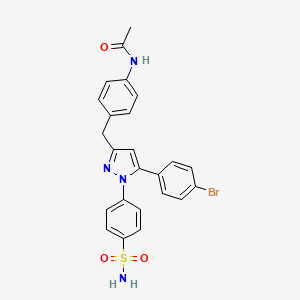
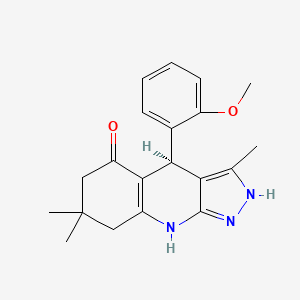
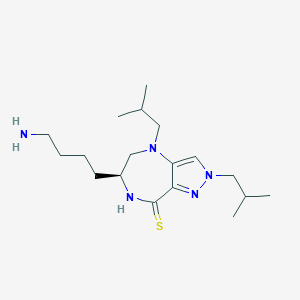
![3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B10835888.png)

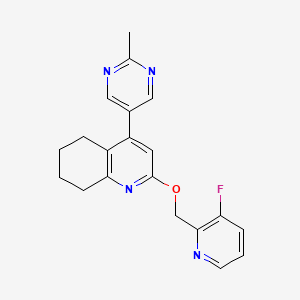

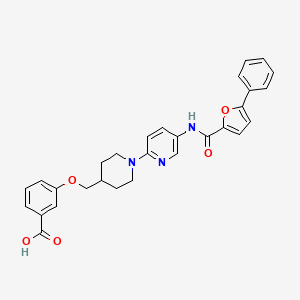
![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)
